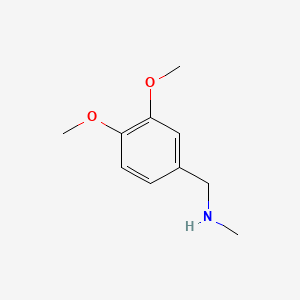
(3,4-Dimethoxybenzyl)methylamine
Overview
Description
“(3,4-Dimethoxybenzyl)methylamine” is an organic compound . It is also known as Veratrylamine . The empirical formula is C10H15NO2 and the molecular weight is 181.23 .
Synthesis Analysis
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .
Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group can be removed by hydrogenolysis . It is more labile than p-methoxybenzyl .
Scientific Research Applications
1. Metal Ion Complex Formation
(Veranitisagul et al., 2011) explored the use of benzoxazine dimers, including derivatives of (3,4-Dimethoxybenzyl)methylamine, as novel ligands for rare earth metal ions, specifically cerium(III) ion. This led to the successful preparation of single-phase ceria (CeO2) by thermal decomposition.
2. Organic Synthesis
(Hubschwerlen & Specklin, 2003) demonstrated the synthesis of (3S,4S)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone, an intermediate compound in organic chemistry.
3. Analytical Chemistry
(Abiedalla et al., 2021) studied substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines for analytical characterization, including compounds related to (3,4-Dimethoxybenzyl)methylamine.
4. Catalysis and Oxidation Mechanisms
(Morimoto et al., 2012) investigated the oxidation of 2,5-dimethoxybenzyl alcohol derivatives, closely related to (3,4-Dimethoxybenzyl)methylamine, revealing insights into catalytic processes and oxidation mechanisms.
5. Potential Hallucinogenic Properties
(Westphal et al., 2016) characterized new N-(ortho-methoxybenzyl)amines with hallucinogenic potential, which include derivatives of (3,4-Dimethoxybenzyl)methylamine.
6. Novel Synthesis Methods
(Wei-ke, 2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, showcasing an innovative approach in organic synthesis involving (3,4-Dimethoxybenzyl)methylamine.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQODFBIAQVJQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343783 | |
| Record name | (3,4-Dimethoxybenzyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)methylamine | |
CAS RN |
63-64-9 | |
| Record name | (3,4-Dimethoxybenzyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxy-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
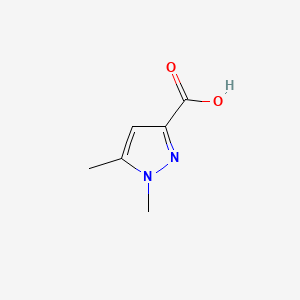


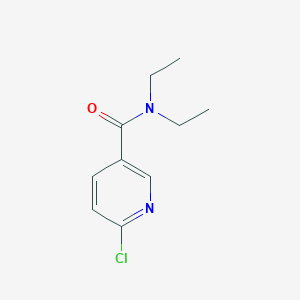
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
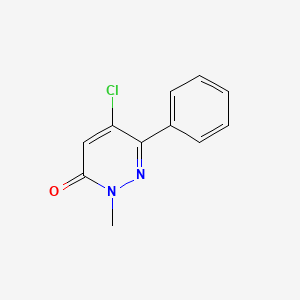


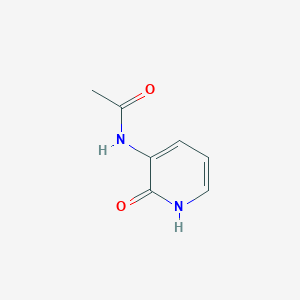
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)